molecular formula C21H27N3O5S2 B2415691 N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 946250-24-4

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2415691
CAS No.: 946250-24-4
M. Wt: 465.58
InChI Key: RVTHZGFNZFMWOZ-UHFFFAOYSA-N
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Description

“N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a sulfamoyl group, which is commonly found in sulfa drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and sulfamoyl groups separately. These groups could then be combined through a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group would likely contribute to the compound’s aromaticity, while the sulfamoyl group could potentially form hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Research has identified 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of PNMT. These compounds are synthesized and evaluated for their PNMT inhibitory potency, showing remarkable selectivity and potency, with some being predicted to penetrate the blood-brain barrier due to their calculated log P values (Grunewald, Romero, & Criscione, 2005).

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nano-sized N-sulfonic acid catalyst has been developed for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This catalyst shows excellent yields and can be reused several times without losing its catalytic activity, highlighting its efficiency and sustainability (Goli-Jolodar, Shirini, & Seddighi, 2016).

Cascade Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

A cascade synthesis approach has been established for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones from 1,7-enynes, using sulfonyl radical-triggered addition and cyclization. This method allows for the rapid construction of molecular complexity, including C-S, C-C, and C-I (or C-Br) bonds, demonstrating the versatility of sulfonyl compounds in organic synthesis (Zhu et al., 2016).

Synthesis of Electron Transport Materials

New electron transport materials based on the diphenylsulfone core for use in phosphorescent organic light emitting diodes (PhOLEDs) have been synthesized, characterized, and shown to exhibit high triplet energies, suitable for efficient blue PhOLEDs. These materials demonstrate the potential of sulfone-based compounds in the development of high-performance electronic devices (Jeon, Earmme, & Jenekhe, 2014).

CFTR Chloride Channel Gating Potentiation

Sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and shown to act as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with several compounds achieving submicromolar potency. This highlights the therapeutic potential of sulfonamide derivatives in correcting defective protein gating associated with cystic fibrosis (Suen, Robins, & Yang, 2006).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could potentially be used in the development of new drugs, given its structural similarity to known drug classes .

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-10-12-19(13-11-17)31(28,29)23-18-9-8-16-7-5-14-24(20(16)15-18)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTHZGFNZFMWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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